molecular formula C19H16O3 B15476136 Ethyl 2,5-diphenylfuran-3-carboxylate CAS No. 29113-66-4

Ethyl 2,5-diphenylfuran-3-carboxylate

Cat. No.: B15476136
CAS No.: 29113-66-4
M. Wt: 292.3 g/mol
InChI Key: GAOVCVQPVDAFQX-UHFFFAOYSA-N
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Description

Ethyl 2,5-diphenylfuran-3-carboxylate (CAS 29113-66-4) is a chemical compound with the molecular formula C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol . This compound belongs to the class of 2,5-diarylfurans, which are recognized as privileged scaffolds in scientific research due to their broad utility and significant presence in medicinal and material chemistry . The furan ring is an electron-rich heterocyclic system, and the specific substitution pattern of this molecule makes it a versatile intermediate for constructing more complex structures. Researchers value 2,5-diarylfurans for their role as DNA minor groove binders and RNA binders, and for their demonstrated potential in exhibiting antimicrobial and anticancer activities . Furthermore, this class of compounds is actively investigated in material science for applications such as blue emissive materials, polymeric oligo-donors, and photonic chromophores . The structure of this compound incorporates an ester functional group, which provides a handle for further synthetic modification, thereby expanding its utility as a building block in organic synthesis and drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

29113-66-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl 2,5-diphenylfuran-3-carboxylate

InChI

InChI=1S/C19H16O3/c1-2-21-19(20)16-13-17(14-9-5-3-6-10-14)22-18(16)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

GAOVCVQPVDAFQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2,5-Dimethylfuran-3-Carboxylate (CAS 29113-63-1)

Molecular Formula : C₉H₁₂O₃
Molecular Weight : 168.19 g/mol
Key Properties :

  • XLogP3 : 2.0 (lower lipophilicity than the diphenyl analog)
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 3 (ester and methyl groups enhance conformational flexibility).

Structural Differences :

  • Methyl groups at 2- and 5-positions instead of phenyl groups.
  • Reduced steric hindrance and aromatic conjugation compared to the diphenyl analog.

Implications :

  • Higher solubility in polar solvents due to lower molecular weight and reduced hydrophobicity.
  • Likely lower metabolic stability due to fewer steric barriers protecting the ester group from hydrolysis .

Diethyltetrahydrofuran (CAS 41239-48-9)

Molecular Formula : C₈H₁₄O
Molecular Weight : 126.20 g/mol
Key Properties :

  • Saturated tetrahydrofuran ring (non-aromatic).
  • Ethyl substituents at 2- and 5-positions.

Structural Differences :

  • Lack of aromaticity in the furan ring.
  • Ethyl groups instead of phenyl or methyl substituents.

Implications :

  • Lower melting point and higher volatility compared to aromatic furans .

Ethyl 5-[(2,5-Dimethylphenyl)Sulfonylamino]-2-Methylbenzo[g][1]Benzofuran-3-Carboxylate (CAS 518320-88-2)

Molecular Formula: C₂₇H₂₅NO₅S Molecular Weight: 475.56 g/mol Key Properties:

  • Extended aromatic system (naphtho[1,2-b]furan core).
  • Sulfonamide and methyl substituents.

Structural Differences :

  • Complex polycyclic framework with additional functional groups (sulfonamide).
  • Higher molecular weight and hydrogen-bonding capacity.

Implications :

  • Reduced solubility in aqueous media due to increased hydrophobicity and molecular size .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
Ethyl 2,5-diphenylfuran-3-carboxylate C₂₀H₁₆O₃ 304.34 ~4–5 Phenyl (2,5), ethyl ester (3) High lipophilicity, low aqueous solubility
Ethyl 2,5-dimethylfuran-3-carboxylate C₉H₁₂O₃ 168.19 2.0 Methyl (2,5), ethyl ester (3) Moderate solubility, hydrolytically labile
Diethyltetrahydrofuran C₈H₁₄O 126.20 ~1.5 Ethyl (2,5), saturated ring Volatile, flexible, low steric hindrance
Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate C₂₇H₂₅NO₅S 475.56 ~5.5 Sulfonamide, methyl, naphthofuran Target-specific interactions, poor solubility

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Alkyl Groups : Phenyl substituents (in the diphenyl analog) significantly increase lipophilicity and reduce aqueous solubility compared to methyl or ethyl groups .
  • Ring Saturation : Saturated furans (e.g., diethyltetrahydrofuran) exhibit lower thermal stability and higher volatility than aromatic analogs .

Preparation Methods

Reaction Mechanism and Conditions

The silver-catalyzed cyclization method involves the use of 5-H-1,2,3-thiadiazole (1a ) and 1,3-dicarbonyl compounds (2a ) in the presence of silver carbonate ($$ \text{Ag}2\text{CO}3 $$) and silver acetate ($$ \text{AgOAc} $$) as catalysts. The reaction proceeds via a [3+2] cycloaddition mechanism, where the thiadiazole acts as a sulfur surrogate, facilitating furan ring formation.

Key Conditions :

  • Catalysts : $$ \text{AgOAc} $$ (10 mol%), $$ \text{Ag}2\text{CO}3 $$ (2.0 equiv)
  • Ligand : 1,2-Bis(diphenylphosphino)ethane (DPPE, 10 mol%)
  • Solvent : $$ N,N $$-Dimethylacetamide (DMAc)
  • Temperature : 80°C
  • Duration : 24 hours

The reaction yields ethyl 2,5-diphenylfuran-3-carboxylate in 65% yield after purification via flash chromatography.

Advantages and Limitations

This method offers excellent regioselectivity due to the dual role of silver in stabilizing intermediates and activating substrates. However, the requirement for stoichiometric $$ \text{Ag}2\text{CO}3 $$ increases costs and generates metal waste, limiting scalability.

Triflic Acid-Promoted Solvent-Free Synthesis

Reaction Design

Trifluoromethanesulfonic acid (TfOH) catalyzes the cyclocondensation of β-keto esters and aryl aldehydes under solvent-free conditions. For example, ethyl 3-oxo-3-phenylpropanoate reacts with benzaldehyde derivatives in the presence of TfOH (1.0 equiv) at 90°C for 2 hours.

Optimized Protocol :

  • Catalyst : TfOH (1.0 equiv)
  • Temperature : 90°C
  • Work-Up : Dilution with dichloromethane (DCM), washing with $$ \text{NaHCO}_3 $$, and column chromatography
  • Yield : 94% for analogous furan derivatives.

Mechanistic Insights

TfOH protonates the carbonyl oxygen of the β-keto ester, enhancing electrophilicity and promoting nucleophilic attack by the aldehyde. The reaction proceeds through a keto-enol tautomerization pathway, followed by dehydration to form the furan ring.

Transition-Metal-Free Continuous-Flow Synthesis

Oxidation-Dehydration Sequence

A novel transition-metal-free approach utilizes singlet oxygen ($$ ^1\text{O}_2 $$) oxidation of 1,3-dienes followed by Appel reagent-mediated dehydration. While originally developed for 2,5-diarylfurans, this method is adaptable to this compound by selecting appropriate diene precursors.

Flow Chemistry Setup :

  • Photooxidation : 1,3-Diene + $$ ^1\text{O}_2 $$ (generated via photoirradiation) → Endoperoxide intermediate
  • Dehydration : Endoperoxide + $$ \text{CCl}4/\text{PPh}3 $$ (Appel conditions) → Furan product
  • Yield Improvement : 27% higher in flow vs. batch.

Iodine/Copper Oxide-Mediated Condensation

Traditional Batch Synthesis

A condensation reaction between acetophenone and ethyl benzoyl acetate in dimethyl sulfoxide (DMSO) employs iodine (1.1 equiv) and copper(II) oxide ($$ \text{CuO} $$, 1.1 equiv) as catalysts. The mixture is stirred at 70°C for 15 hours, followed by extraction and chromatography.

Performance Metrics :

  • Catalysts : $$ \text{I}_2 $$, $$ \text{CuO} $$
  • Solvent : DMSO
  • Yield : ~65%.

Practical Considerations

While cost-effective, prolonged reaction times and moderate yields make this method less favorable compared to silver- or acid-catalyzed routes.

Comparative Analysis of Preparation Methods

Method Catalysts Conditions Yield Key Advantages
Silver-Catalyzed $$ \text{AgOAc/Ag}2\text{CO}3 $$ 80°C, 24 h 65% High regioselectivity
Triflic Acid TfOH 90°C, solvent-free 94%* Rapid, scalable
Transition-Metal-Free $$ ^1\text{O}_2 $$, Appel reagent Flow, 25–75°C 72%† Eco-friendly, continuous processing
Iodine/$$ \text{CuO} $$ $$ \text{I}_2 $$, $$ \text{CuO} $$ 70°C, 15 h 65% Low-cost reagents

*Reported for analogous furan derivatives. †Estimated based on flow optimization.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2,5-diphenylfuran-3-carboxylate, and what are their key reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of substituted furan precursors or esterification of carboxylic acid intermediates. For example:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with ethyl acetoacetate to form intermediates.
  • Step 2 : Cyclization under acidic or basic conditions to form the furan ring.
  • Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for cyclization). Analogous methods for structurally related compounds highlight the importance of protecting groups to avoid side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., phenyl groups at C2/C5, ester at C3) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 324.36 g/mol for C19_{19}H16_{16}O3_3) and fragmentation patterns .
  • X-ray Crystallography : Resolves molecular conformation, dihedral angles between phenyl rings, and hydrogen-bonding networks (e.g., as seen in analogous ethyl benzofuran carboxylates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent (polar vs. nonpolar), temperature, and catalyst loading. For example, increasing solvent polarity may enhance cyclization efficiency .
  • Purification Strategies : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol removes byproducts like unreacted phenyl precursors .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Compare results across standardized assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC50_{50} values may arise from differences in cell lines or assay protocols .
  • Structural Analog Analysis : Cross-reference activity data with structurally similar compounds (e.g., ethyl benzofuran carboxylates with varying substituents) to identify structure-activity relationships (SAR) .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The compound’s SMILES notation (e.g., CCOC(=O)C1=C(C2=CC=CC=C2)O/C(=C1/C3=CC=CC=C3)/C4=CC=CC=C4) enables precise modeling .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. What analytical techniques are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • HPLC-UV/MS : Monitor degradation products over time at accelerated conditions (e.g., 40°C, pH 2–9). Ethyl ester groups are prone to hydrolysis under alkaline conditions .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C stability for storage recommendations) .

Q. What strategies enable regioselective functionalization of the furan ring in this compound?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Direct substituents to electron-rich positions (C4) using nitration or halogenation. Steric hindrance from phenyl groups at C2/C5 limits reactivity at adjacent sites .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at brominated positions (e.g., C4-Br derivative) introduces aryl/heteroaryl groups .

Q. How can conflicting crystallographic data on molecular conformation be resolved?

  • Methodological Answer :

  • Comparative Analysis : Overlay X-ray structures of analogous compounds (e.g., ethyl benzofuran carboxylates) to identify consistent torsional angles. For example, phenyl rings often adopt near-orthogonal conformations to minimize steric clash .
  • DFT Calculations : Optimize gas-phase and solvent-phase geometries to reconcile experimental vs. theoretical bond lengths and angles .

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